molecular formula C8H7BrN2S B11774997 7-Bromo-3-(methylthio)-1H-indazole

7-Bromo-3-(methylthio)-1H-indazole

Cat. No.: B11774997
M. Wt: 243.13 g/mol
InChI Key: NFXQVPQGKQEAMX-UHFFFAOYSA-N
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Description

7-Bromo-3-(methylthio)-1H-indazole is a heterocyclic compound that features a bromine atom at the 7th position and a methylthio group at the 3rd position on the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(methylthio)-1H-indazole typically involves the bromination of 3-(methylthio)-1H-indazole. One common method is to treat 3-(methylthio)-1H-indazole with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions. The reaction is usually carried out at room temperature to ensure regioselective bromination at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(methylthio)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: 7-Amino-3-(methylthio)-1H-indazole or 7-Thio-3-(methylthio)-1H-indazole.

    Oxidation: 7-Bromo-3-(methylsulfinyl)-1H-indazole or 7-Bromo-3-(methylsulfonyl)-1H-indazole.

    Reduction: 3-(Methylthio)-1H-indazole.

Scientific Research Applications

7-Bromo-3-(methylthio)-1H-indazole has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(methylthio)-1H-indazole involves its interaction with specific molecular targets in biological systems. The bromine atom and the methylthio group contribute to its binding affinity and specificity towards these targets. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1H-indazole: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.

    3-(Methylthio)-1H-indazole: Lacks the bromine atom, which may influence its binding affinity and specificity.

    7,8-Dibromo-3-(methylthio)-1H-indazole: Contains an additional bromine atom, which may enhance its reactivity and biological effects.

Uniqueness

7-Bromo-3-(methylthio)-1H-indazole is unique due to the presence of both the bromine atom and the methylthio group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables a range of chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

7-bromo-3-methylsulfanyl-1H-indazole

InChI

InChI=1S/C8H7BrN2S/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

NFXQVPQGKQEAMX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC2=C1C=CC=C2Br

Origin of Product

United States

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